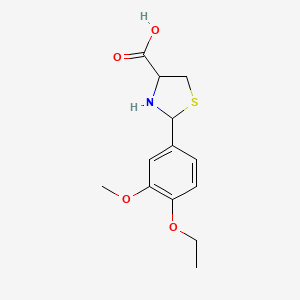

2-(4-Ethoxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid

Description

2-(4-Ethoxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid is a thiazolidine derivative characterized by a 1,3-thiazolidine ring fused with a carboxylic acid group at position 4 and a substituted phenyl ring at position 2. The phenyl ring features ethoxy (-OCH₂CH₃) and methoxy (-OCH₃) groups at positions 4 and 3, respectively. These substituents confer distinct electronic and steric properties, influencing its physicochemical behavior and biological interactions.

Properties

CAS No. |

367928-69-6 |

|---|---|

Molecular Formula |

C13H17NO4S |

Molecular Weight |

283.35 g/mol |

IUPAC Name |

2-(4-ethoxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid |

InChI |

InChI=1S/C13H17NO4S/c1-3-18-10-5-4-8(6-11(10)17-2)12-14-9(7-19-12)13(15)16/h4-6,9,12,14H,3,7H2,1-2H3,(H,15,16) |

InChI Key |

AQAPHTGLTLLHQO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2NC(CS2)C(=O)O)OC |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of L-Cysteine and 4-Ethoxy-3-Methoxybenzaldehyde

The foundational step involves the reaction of L-cysteine hydrochloride with 4-ethoxy-3-methoxybenzaldehyde in a polar solvent system.

-

Reagents :

-

L-Cysteine hydrochloride (1.0 eq)

-

4-Ethoxy-3-methoxybenzaldehyde (1.0 eq)

-

Solvent: Ethanol/water (1:1) or aqueous dimethyl sulfoxide (DMSO)

-

Base: Potassium acetate or sodium bicarbonate (1.0–2.5 eq)

-

-

Steps :

-

Dissolve L-cysteine hydrochloride and base in solvent.

-

Add aldehyde dropwise under stirring at 0–25°C.

-

Stir for 4–24 hours until precipitation occurs.

-

Acidify with cold 2M HCl, extract with ethyl acetate, and purify via silica column chromatography.

-

Reaction Conditions :

Diastereomer Separation and Characterization

The product exists as a 1:1 to 3:2 mixture of (2R,4R) and (2S,4R) diastereomers. Separation techniques include:

-

Chromatography : HPLC or silica gel columns with methanol/ethyl acetate eluents.

-

Crystallization : Differential solubility in ethanol/water mixtures.

Key Analytical Data :

-

NMR : Distinct splitting patterns for C2 and C4 protons confirm diastereomerism.

-

HPLC Retention Times : (2R,4R) elutes earlier than (2S,4R) in reverse-phase systems.

Advanced Functionalization Strategies

Protection of the Thiazolidine Amine

To enable downstream modifications (e.g., hydrazide formation), the amine group is protected using tert-butoxycarbonyl (t-Boc) :

-

Suspend thiazolidine-4-carboxylic acid in 50% aqueous dioxane.

-

Add di-tert-butyl dicarbonate (1.4 eq) and stir at 0°C for 1.5 hours.

-

Warm to room temperature, stir for 12 hours, and purify via extraction.

Yield : 70–85% after deprotection with trifluoroacetic acid (TFA).

Synthesis of Hydrazide Derivatives

Protected thiazolidines are converted to hydrazides for further functionalization:

-

React N-t-Boc-thiazolidine-4-carboxylic acid with DCC (dicyclohexylcarbodiimide) and hydrazine hydrate.

-

Stir for 24 hours, concentrate, and chromatograph.

Application : Hydrazides serve as intermediates for antimicrobial or antiviral agents.

Optimization and Challenges

Solvent and Catalytic Effects

Chemical Reactions Analysis

Functionalization of the Carboxylic Acid Group

The carboxylic acid moiety undergoes derivatization to form hydrazides, esters, or amides:

Hydrazide Formation

Reaction with hydrazine hydrate in the presence of DCC (dicyclohexylcarbodiimide) yields hydrazide intermediates :

| Reagents | Conditions | Yield | Source |

|---|---|---|---|

| Hydrazine hydrate, DCC | RT, 24 h | 85–90% |

Esterification

The acid reacts with alcohols under acidic or coupling conditions to form esters. For example, methyl ester synthesis uses methanol and H₂SO₄ .

N-Acetylation of the Thiazolidine Nitrogen

The secondary amine in the thiazolidine ring undergoes acetylation with acetic anhydride in basic media :

| Reagents | Conditions | Yield | Source |

|---|---|---|---|

| Acetic anhydride, Na₂CO₃ | 0°C, 1 h | 63–95% |

Alkylation at the Thiazolidine Nitrogen

The nitrogen atom participates in nucleophilic substitution with alkyl halides. For example, coupling with N-(ω-bromoalkyl)-1,8-naphthalimide in DMF with K₂CO₃ introduces alkyl chains :

| Reagents | Conditions | Yield | Source |

|---|---|---|---|

| N-(ω-bromoalkyl)-1,8-naphthalimide, K₂CO₃ | Reflux, 12 h | 60–75% |

Aromatic Ring Modifications

The 4-ethoxy-3-methoxyphenyl group undergoes reactions typical of electron-rich aromatic systems:

O-Demethylation

Under strong acidic conditions (e.g., HBr/AcOH ), methoxy groups may cleave to form phenolic derivatives .

Electrophilic Substitution

Nitration or sulfonation can occur at the activated para position relative to the methoxy group, though specific examples are not documented in the reviewed literature.

Ring-Opening Reactions

The thiazolidine ring opens under acidic hydrolysis , yielding cysteine derivatives. For example, treatment with HCl regenerates L-cysteine and the aldehyde precursor .

Condensation Reactions

The compound participates in Schiff base formation with aldehydes or ketones when the amine is deprotected. For instance, reaction with 4-nitrobenzaldehyde forms hydrazone derivatives .

Comparative Reactivity Table

Key Findings from Research

-

Steric Effects : The 4-ethoxy and 3-methoxy groups on the phenyl ring influence reaction rates in aromatic substitutions due to steric hindrance .

-

Diastereomer Complexity : Synthesis often produces diastereomeric mixtures, complicating purification .

-

Biological Relevance : Derivatives (e.g., hydrazides) show enhanced bioactivity, making functionalization critical for pharmacological studies .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Research has demonstrated that thiazolidine derivatives exhibit significant antimicrobial activity. Specifically, 2-(4-Ethoxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid has shown efficacy against various bacterial strains. A study indicated that thiazolidinones can inhibit bacterial enzyme MurB, which is crucial for bacterial cell wall synthesis, thereby exerting antibacterial effects .

Anticancer Activity

Thiazolidine derivatives have been investigated for their anticancer properties. The compound has been noted for its antiproliferative effects in human cancer cell lines. Studies have shown that it can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy .

Biological Research

Toxicological Studies

Research involving zebrafish models has provided insights into the toxicological effects of this compound. In a study assessing the impact on zebrafish testicular tissue, it was found that exposure to varying concentrations led to structural abnormalities in Sertoli cells and spermatogonia, indicating potential reproductive toxicity .

Developmental Toxicity

Further investigations have highlighted developmental toxicity associated with the compound, where exposure resulted in pericardial edema and malformations in zebrafish embryos. These findings underscore the importance of evaluating the safety profile of thiazolidine derivatives before therapeutic applications .

Summary of Case Studies

Mechanism of Action

- The exact mechanism remains an area of ongoing research. it likely involves interactions with specific cellular targets or signaling pathways.

- Further studies are needed to elucidate its mode of action.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Thiazolidine-4-Carboxylic Acid Derivatives

Physicochemical Properties

- Lipophilicity : Ethoxy and methoxy groups increase lipophilicity compared to hydroxy-substituted analogs (e.g., 2-(4-hydroxyphenyl)), improving membrane permeability but reducing water solubility .

- Stereochemical Complexity : Derivatives like (4R)-2-(3-hydroxy-4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid exhibit defined stereocenters, influencing binding specificity in biological systems .

- Stability : Ethoxy groups may confer greater metabolic stability compared to hydroxy groups, which are prone to conjugation reactions .

Research Findings and Implications

- Antioxidant Potential: Methoxy-substituted derivatives (e.g., 2-(4-methoxyphenyl)) demonstrated tyrosinase inhibitory activity (IC₅₀ = 18.2 µM), suggesting utility in cosmetic formulations .

- Antimicrobial Efficacy: The 4-nitrophenyl derivative showed a zone of inhibition of 22 mm against MRSA, outperforming non-nitro analogs .

- Metabolic Stability : Thiazolidine derivatives with ethoxy groups may exhibit prolonged half-lives due to reduced oxidative metabolism, a hypothesis supported by the commercial availability of 2-(3-ethoxy-4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid for pharmacological research .

Biological Activity

2-(4-Ethoxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the pharmaceutical field. This thiazolidine derivative is structurally characterized by the presence of an ethoxy and methoxy group on the phenyl ring, which may influence its biological properties.

Antioxidant Activity

Recent studies have indicated that thiazolidine derivatives exhibit significant antioxidant properties. The compound's structure allows it to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. For instance, research has shown that modifications at the 2 and 4 positions of thiazolidine can enhance antioxidant capacity, making these compounds suitable candidates for further development in therapeutic applications aimed at oxidative damage prevention .

Antimicrobial Properties

Thiazolidine derivatives, including 2-(4-Ethoxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid, have demonstrated antimicrobial effects against various pathogens. Studies have reported their efficacy against bacteria and fungi, suggesting potential use in treating infections . The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Histopathological Studies

Histopathological investigations using zebrafish as a model organism have provided insights into the compound's effects on various tissues:

- Intestinal Tissue : Exposure to different concentrations (0.2 mM, 0.4 mM, 0.6 mM) resulted in observable degeneration and inflammation in intestinal villi. The severity of these effects increased with concentration, highlighting the compound's potential toxicity at higher doses .

- Heart Tissue : Similar studies on cardiac tissue revealed hypertrophy and vacuolization at elevated concentrations, indicating possible cardiotoxic effects that warrant further investigation .

- Liver Tissue : The liver showed signs of damage including vacuolization and degeneration of hepatocytes, suggesting that the compound could have hepatotoxic implications .

Tyrosinase Inhibition

Tyrosinase inhibition is another area where this compound shows promise. Tyrosinase is crucial in melanin production; thus, its inhibition can be beneficial for skin whitening applications. The structural similarity of thiazolidine derivatives to tyrosine suggests that they may effectively inhibit this enzyme, which could lead to cosmetic applications .

Study on Zebrafish Model

A comprehensive study involving zebrafish assessed the developmental toxicity of 2-(4-Ethoxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid. The findings indicated that exposure led to significant morphological abnormalities and increased mortality rates in embryos .

Synthesis and Evaluation

Research focused on synthesizing new derivatives of thiazolidine has shown that modifications can enhance biological activities such as antioxidant and antimicrobial properties. Molecular docking studies have also been employed to predict interactions with biological targets, further validating the compound's potential .

Summary Table of Biological Activities

Q & A

What are the standard synthetic routes for preparing 2-(4-Ethoxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid and its derivatives?

Basic

A common method involves condensation reactions between L-cysteine derivatives and substituted aldehydes. For example, L-cysteine hydrochloride hydrate reacts with sodium bicarbonate and aryl-substituted aldehydes in a water-ethanol solvent system under mild conditions (room temperature, 6 hours). The product is purified via silica gel chromatography using a hexane:ethyl acetate gradient. This approach ensures stereochemical control and high yields for thiazolidine ring formation .

How is the purity and structural integrity of this compound validated in synthetic workflows?

Basic

Purity is assessed using HPLC or TLC, while structural confirmation relies on FT-IR and NMR spectroscopy. For example, FT-IR spectra of analogous thiazolidine derivatives show a sharp N-H stretch at 1571–1580 cm⁻¹, confirming the presence of the thiazolidine ring. Additionally, H NMR can resolve stereochemistry at the 4-position of the thiazolidine ring .

What in vitro models are used to evaluate the antibacterial activity of thiazolidine-4-carboxylic acid derivatives?

Basic

Standard assays include disk diffusion and broth microdilution against Gram-positive (e.g., Staphylococcus aureus, MRSA) and Gram-negative (e.g., Pseudomonas aeruginosa, Klebsiella pneumoniae) strains. Activity is compared to reference drugs like ciprofloxacin. Zone of inhibition (mm) and minimum inhibitory concentration (MIC) values are critical metrics .

How does the substituent position (para, meta, ortho) on the phenyl ring influence antimicrobial efficacy?

Advanced

Substituent position significantly impacts bioactivity. Nitro groups at the para-position (e.g., 2-(4-nitrophenyl)- derivatives) exhibit superior antibacterial activity compared to meta- or ortho-substituted analogs. This is attributed to enhanced electron-withdrawing effects and steric compatibility with bacterial targets. For example, 2-(4-nitrophenyl)- derivatives show MIC values comparable to ciprofloxacin against MRSA .

What advanced analytical techniques are recommended for quantifying thiazolidine derivatives in biological matrices?

Advanced

Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., silylation using MSTFA/TMCS) enables sensitive detection in plasma. Ultrafiltration and vacuum drying are critical for sample preparation. This method achieves linear quantification in the 1–20 µmol/L range, with validation via spike-recovery experiments .

How can researchers resolve contradictions in activity data across structurally similar derivatives?

Advanced

Discrepancies may arise from differences in bacterial strain susceptibility, assay conditions (e.g., pH, incubation time), or stereochemical variations. Systematic SAR studies with standardized protocols (e.g., fixed inoculum size, controlled solvent systems) are essential. For instance, activity disparities between nitro- and chloro-substituted derivatives highlight the need for substituent-specific optimization .

What considerations are critical when transitioning from in vitro to in vivo studies for this compound?

Advanced

Key factors include:

- Dose selection : Prioritize compounds with in vitro MIC values ≤10 µg/mL.

- Animal models : Use immunocompetent rodents for systemic infections, with group sizes ≥16 to ensure statistical power.

- Pharmacokinetics : Monitor plasma stability and metabolite formation (e.g., hydrolysis of the thiazolidine ring). Preliminary data from related compounds suggest oral bioavailability challenges due to high polarity .

How do solvent and temperature conditions affect the stability of thiazolidine-4-carboxylic acid derivatives?

Advanced

Stability studies in aqueous buffers (pH 1–9) and organic solvents (e.g., DMSO, ethanol) reveal hydrolysis susceptibility under acidic conditions. Thermal gravimetric analysis (TGA) shows decomposition onset at ~175°C. Storage at –20°C in anhydrous DMSO is recommended for long-term stability .

What computational tools are used to predict the binding modes of this compound to bacterial targets?

Advanced

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with enzymes like dihydrofolate reductase (DHFR) or penicillin-binding proteins (PBPs). Density functional theory (DFT) calculations predict electron distribution effects of substituents on binding affinity .

How can researchers address low solubility in aqueous media for in vivo applications?

Advanced

Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.